molecular formula C10H8BrClFNO B2472353 3-Bromo-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one CAS No. 192318-55-1

3-Bromo-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one

Cat. No. B2472353
CAS RN: 192318-55-1
M. Wt: 292.53
InChI Key: ROLQAFLHRZLDPA-UHFFFAOYSA-N
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Description

3-Bromo-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one is a chemical compound with the CAS Number: 192318-55-1 . It has a molecular weight of 292.53 and its IUPAC name is 3-bromo-1-(3-chloro-4-fluorophenyl)-2-pyrrolidinone .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidinone ring substituted with a bromine atom at the 3rd position and a 3-chloro-4-fluorophenyl group at the 1st position . The InChI code for the compound is 1S/C10H8BrClFNO/c11-7-3-4-14(10(7)15)6-1-2-9(13)8(12)5-6/h1-2,5,7H,3-4H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 292.53 . Unfortunately, other specific properties such as boiling point and solubility were not found in the available resources.

Scientific Research Applications

Synthesis and Characterization

3-Bromo-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one is a compound with notable significance in the field of chemical synthesis and characterization. Linxiao Wang et al. (2016) conducted a detailed study on the synthesis of a structurally similar compound, 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. This research highlighted the compound's role as an important intermediate in the synthesis of various biologically active compounds. The synthesis involved multiple steps including nitration, chlorination, N-alkylation, reduction, and condensation, showcasing the compound's complex chemical nature and its utility in the synthesis of complex molecules (Wang et al., 2016).

Reactivity and Potential Applications

P. Murthy et al. (2017) synthesized 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO), a compound closely related to this compound. Their study delved into the compound's reactivity and potential applications, exploring its role in non-linear optics by calculating its first hyperpolarizability. The stability of the molecule, investigated through hyper-conjugative interactions and charge delocalization, was analyzed using Natural Bond Orbital (NBO) analysis. Furthermore, the study provided insights into the compound's reactivity properties, stability in water, and sensitivity towards autoxidation, making it a potential candidate for developing new anti-cancerous drugs (Murthy et al., 2017).

properties

IUPAC Name

3-bromo-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClFNO/c11-7-3-4-14(10(7)15)6-1-2-9(13)8(12)5-6/h1-2,5,7H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLQAFLHRZLDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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